

Application Notes and Protocols for GSK2837808A Lactate Production Assay

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Compound of Interest

Compound Name: GSK2837808A

Cat. No.: B15613965

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Introduction

GSK2837808A is a potent and selective, cell-permeable inhibitor of lactate dehydrogenase A (LDHA) and, to a lesser extent, lactate dehydrogenase B (LDHB).[1][2] LDHA is a critical enzyme in the final step of anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[3][4] In many cancer cells, this pathway, often termed "aerobic glycolysis" or the "Warburg effect," is upregulated to support rapid proliferation, even in the presence of oxygen.[3][4] By inhibiting LDHA, **GSK2837808A** disrupts this metabolic process, leading to a rapid and profound reduction in lactate production in various cancer cell lines, including those from hepatocellular and breast carcinomas.[1][5][6] This inhibition can lead to decreased cell proliferation and increased apoptosis, making LDHA an attractive target for cancer therapy.[7][8]

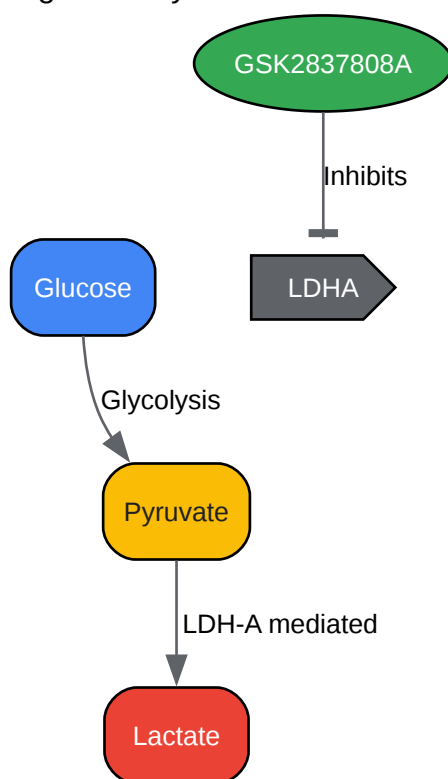
These application notes provide a detailed protocol for assessing the in vitro effect of **GSK2837808A** on lactate production in cultured cells.

Mechanism of Action: Inhibition of Lactate Production

GSK2837808A targets the enzyme lactate dehydrogenase A (LDHA), which is responsible for the conversion of pyruvate to lactate, a key step in anaerobic glycolysis.[3][4] This process is

coupled with the regeneration of NAD⁺ from NADH, which is essential for maintaining a high glycolytic flux. By inhibiting LDHA, **GSK2837808A** blocks the production of lactate, leading to a buildup of pyruvate and a decrease in the NAD⁺/NADH ratio. This disruption of glycolysis can induce metabolic stress, reduce ATP production, and ultimately inhibit cancer cell growth and survival.[4]

Signaling Pathway of GSK2837808A Action



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Caption: Mechanism of **GSK2837808A** in inhibiting lactate production.

Quantitative Data Summary

The following table summarizes the reported potency of **GSK2837808A** in various assays and cell lines.

Parameter	Target/Cell Line	Value	Reference
IC ₅₀	hLDHA (human Lactate Dehydrogenase A)	1.9 nM - 2.6 nM	[1][5][6][9]
IC ₅₀	hLDHB (human Lactate Dehydrogenase B)	14 nM - 43 nM	[1][5][6][9]
EC ₅₀ (Lactate Production)	Snu398 (hepatocellular carcinoma)	400 nM	[9][10]
EC ₅₀ (Lactate Production)	HepG2 (hepatocellular carcinoma)	588 nM	[9]
EC ₅₀ (Lactate Production in Hypoxia)	Cancer cell lines	10 µM	[5][6]
EC ₅₀ (Extracellular Acidification Rate - ECAR)	Snu398 and HepG2	600 nM	[9]
EC ₅₀ (Mitochondrial Oxygen Consumption)	Snu398	500 nM	[9]
EC ₅₀ (Mitochondrial Oxygen Consumption)	HepG2	900 nM	[9]
EC ₅₀ (PKM2 Activation)	Snu398	600 nM	[9]

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.

Experimental Protocol: Lactate Production Assay

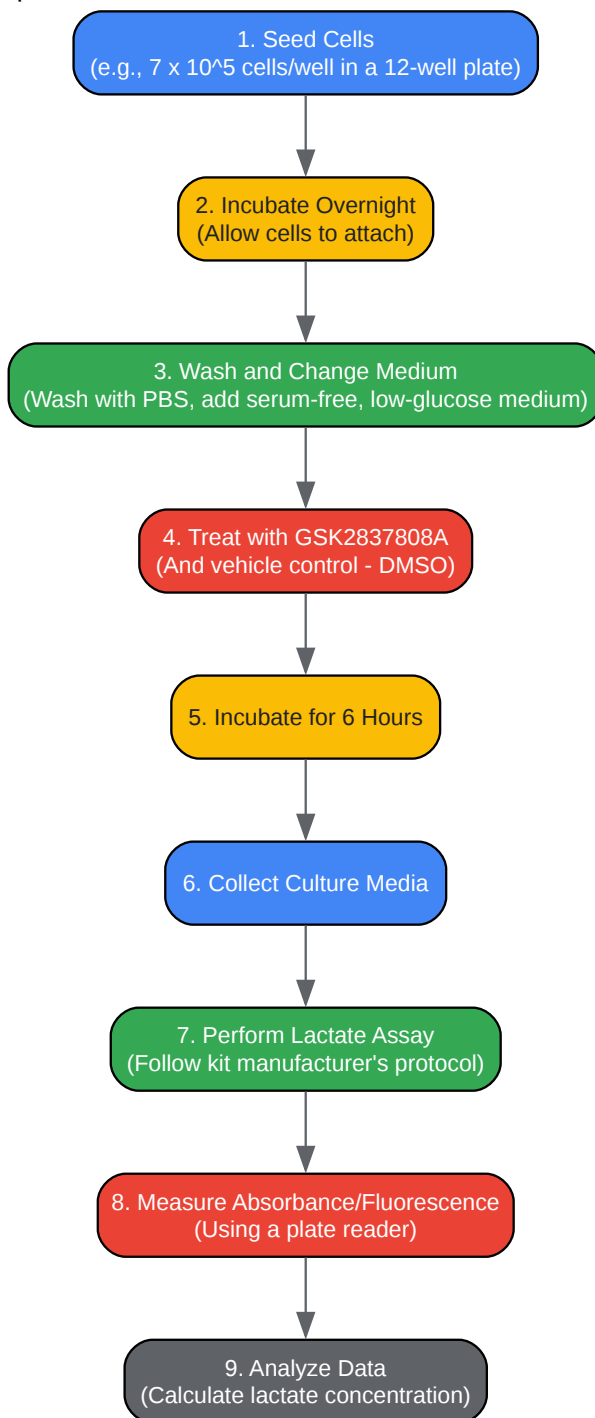
This protocol is designed to measure the effect of **GSK2837808A** on lactate production in cultured cancer cells. A colorimetric-based lactate assay kit is recommended for ease of use and high-throughput capabilities.[11][12][13][14]

Materials:

- **GSK2837808A** (stored as a stock solution in DMSO at -20°C or -80°C)[[5](#)]
- Cancer cell line of interest (e.g., HeLa, Sn398, MDA-MB-453)[[1](#)][[15](#)]
- Complete cell culture medium (e.g., DMEM with 10% FBS)[[15](#)]
- Serum-free, low-glucose medium (e.g., DMEM with 1 g/L D-glucose)[[15](#)]
- Phosphate-Buffered Saline (PBS)
- 96-well or 12-well cell culture plates[[15](#)]
- Commercial L-Lactate Assay Kit (Colorimetric or Fluorometric)[[11](#)][[14](#)][[16](#)]
- Microplate reader
- CO₂ incubator (37°C, 5% CO₂)[[15](#)]

Experimental Workflow:

Experimental Workflow for Lactate Production Assay



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Caption: Step-by-step workflow for the **GSK2837808A** lactate production assay.

Procedure:

- Cell Seeding:
 - The day before the experiment, seed your chosen cancer cell line into a 12-well plate at a density of approximately 7×10^5 cells per well.[\[15\]](#) Adjust seeding density based on the cell line's growth characteristics to achieve 80-90% confluency on the day of the experiment.
 - Incubate overnight at 37°C in a 5% CO₂ incubator.[\[15\]](#)
- Cell Treatment:
 - On the day of the experiment, carefully aspirate the culture medium.
 - Wash the cells once with sterile PBS.
 - Add fresh, serum-free, low-glucose medium to each well.[\[15\]](#)
 - Prepare serial dilutions of **GSK2837808A** in the assay medium from your stock solution. A final concentration range of 1 nM to 10 µM is a good starting point.
 - Include a vehicle control group treated with the same final concentration of DMSO as the highest **GSK2837808A** concentration.[\[15\]](#)
 - Add the **GSK2837808A** dilutions and the vehicle control to the respective wells.
 - Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.[\[15\]](#)
- Sample Collection:
 - After the incubation period, carefully collect the culture medium from each well.
 - If the medium contains cells, centrifuge the samples to pellet the cells and collect the supernatant.
 - Samples can be assayed immediately or stored at -80°C for later analysis. If samples contain lactate dehydrogenase, they should be deproteinized using a 10 kDa molecular

weight cut-off spin filter to prevent lactate degradation.[14]

- Lactate Measurement:
 - Follow the protocol provided with your commercial L-lactate assay kit.[11][14] This typically involves:
 - Preparing a standard curve using the provided lactate standard.
 - Adding a small volume of your collected culture medium samples and standards to a 96-well plate.
 - Adding the kit's reaction mixture (containing lactate oxidase and/or peroxidase and a probe) to each well.[11]
 - Incubating for the recommended time (e.g., 5-30 minutes) at the recommended temperature (e.g., 37°C or room temperature).[11]
 - Measuring the absorbance or fluorescence at the specified wavelength using a microplate reader.[11]
- Data Analysis:
 - Calculate the lactate concentration in each sample by comparing its absorbance/fluorescence reading to the standard curve.
 - Normalize the lactate concentration to the cell number or protein concentration of the corresponding well to account for any differences in cell proliferation.
 - Plot the normalized lactate production against the concentration of **GSK2837808A** to determine the EC₅₀ value.

Considerations and Troubleshooting

- Cell Density: Ensure consistent cell seeding as lactate production is dependent on cell number.

- **Media Composition:** The glucose concentration in the medium will directly affect the rate of glycolysis and lactate production. Using low-glucose media can enhance the sensitivity of the assay to changes in glycolytic flux.[15]
- **DMSO Concentration:** Keep the final DMSO concentration consistent across all wells and as low as possible (typically $\leq 0.5\%$) to avoid solvent-induced cytotoxicity.[15]
- **Kinetic vs. Endpoint Assay:** The described protocol is an endpoint assay. For a more detailed analysis, a kinetic assay can be performed by taking samples at multiple time points.
- **Alternative Detection Methods:** While colorimetric assays are common, fluorometric or bioluminescent assays offer higher sensitivity and may be preferable for cell lines with low lactate production.[13][16] LC/MS can also be used for highly accurate quantification.[15]

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